molecular formula C11H12ClNO2 B2474517 3-Phenylmethoxyazetidine-1-carbonyl chloride CAS No. 2287298-09-1

3-Phenylmethoxyazetidine-1-carbonyl chloride

Cat. No.: B2474517
CAS No.: 2287298-09-1
M. Wt: 225.67
InChI Key: XNLHOXNREGKESU-UHFFFAOYSA-N
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Description

3-Phenylmethoxyazetidine-1-carbonyl chloride is a specialized chemical reagent designed for research and development applications. As an azetidine-based carbonyl chloride, it serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the pharmaceutical industry for constructing novel heterocyclic compounds . Compounds featuring the azetidine ring are of significant interest in medicinal chemistry due to their presence in biologically active molecules. For instance, certain 3-phenoxy-1-azetidinecarboxamides synthesized from similar intermediates have been identified as useful anticonvulsants . The reactive acyl chloride group in this molecule makes it a key precursor for amide coupling reactions, facilitating the introduction of the azetidine moiety into more complex molecular architectures. Researchers can utilize it to develop potential pharmacologically active agents or as a scaffold in material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, as similar carbonyl chloride compounds are associated with specific hazards and require storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-phenylmethoxyazetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-11(14)13-6-10(7-13)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLHOXNREGKESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287298-09-1
Record name 3-(benzyloxy)azetidine-1-carbonyl chloride
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Preparation Methods

The synthesis of 3-Phenylmethoxyazetidine-1-carbonyl chloride typically involves the reaction of 3-Phenylmethoxyazetidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

3-Phenylmethoxyazetidine+Thionyl chloride3-Phenylmethoxyazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Phenylmethoxyazetidine} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Phenylmethoxyazetidine+Thionyl chloride→3-Phenylmethoxyazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Chemical Reactions Analysis

3-Phenylmethoxyazetidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 3-Phenylmethoxyazetidine-1-methanol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Scientific Research Applications

Medicinal Chemistry

3-Phenylmethoxyazetidine-1-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its reactivity towards nucleophiles allows for the formation of various derivatives, which can exhibit therapeutic properties. For instance, its ability to form amides, esters, and thioesters makes it suitable for developing drugs targeting neurodegenerative diseases, cancer, and inflammation.

Drug Development

The compound's unique structure provides a scaffold for designing new drugs. Researchers have explored its potential in creating inhibitors for monoacylglycerol lipase (MAGL), which is implicated in various diseases, including pain management and neuroinflammation. The inhibition of MAGL has been linked to therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules. It can be utilized in polymer chemistry and the creation of heterocycles, expanding its applicability in materials science and nanotechnology.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study on MAGL inhibitorsInvestigated the role of heterocyclic compounds in inhibiting MAGLIdentified that derivatives of this compound showed significant inhibition of MAGL activity, suggesting potential for treating neuroinflammatory conditions .
Synthesis of pharmaceutical intermediatesExplored the synthesis routes involving this compoundDemonstrated that this compound can be effectively utilized to synthesize various bioactive molecules through nucleophilic substitution reactions.
Antimicrobial activity evaluationAssessed the antimicrobial properties of synthesized derivativesFound that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-Phenylmethoxyazetidine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the azetidine moiety into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analogues

A. Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (Compound 3, )
  • Structure : Contains a triazole ring linked to a phenylacetyl group and an ethyl carbamate.
  • Reactivity : Reacts with hydrazine hydrate to form semicarbazide derivatives, similar to how azetidine carbonyl chlorides might undergo nucleophilic substitution .
B. 1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide ()
  • Structure : A triazole-carboxamide with aryl substituents.
  • Application : Used as a pesticide (triazofenamide), emphasizing the role of carboxamide groups in bioactivity.
  • Comparison : The carbonyl chloride in 3-phenylmethoxyazetidine-1-carbonyl chloride allows for direct amidation without requiring activation, unlike carboxamides, which depend on pre-functionalized intermediates .
C. Ethyl Chloroformate (Implicit from )
  • Structure : A simple chloroformate ester.
  • Reactivity : Participates in nucleophilic substitutions to form carbamates or ureas.
Nucleophilic Substitution
  • This compound : Reacts readily with amines, alcohols, or hydrazines to form amides, esters, or hydrazides, respectively. This mirrors the reactivity of compound (3) in , which reacts with hydrazine hydrate to generate semicarbazides .
  • Triazole Derivatives : Require additional steps (e.g., phosphorylation with POCl₃) to activate carbonyl groups for substitution, as seen in the synthesis of 1,3,4-oxadiazole derivatives .
Stability and Handling
  • Azetidine Carbonyl Chlorides : Likely more moisture-sensitive than aromatic chloroformates due to the smaller ring size and increased electrophilicity.
  • Aromatic Chlorides (e.g., Ideain Chloride, ) : Anthocyanin-derived chlorides like ideain chloride exhibit stability under acidic conditions, contrasting with the hydrolytic lability of aliphatic carbonyl chlorides .

Comparative Data Table

Compound Core Structure Key Functional Groups Reactivity Applications
This compound Azetidine ring Carbonyl chloride, phenylmethoxy Nucleophilic acyl substitution Pharma intermediates
Ethyl chloroformate Linear alkyl chain Chloroformate Esterification, carbamate formation General organic synthesis
1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide Triazole ring Carboxamide, aryl groups Hydrogen bonding, enzyme inhibition Pesticides (triazofenamide)
Ideain chloride (cyanidin-3-O-galactoside chloride) Anthocyanin Glycoside, chloride pH-dependent chromophore Natural pigment studies

Biological Activity

3-Phenylmethoxyazetidine-1-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is known for its unique chemical reactivity and potential therapeutic applications. The presence of the phenyl and methoxy groups enhances its biological interactions.

Chemical Formula: C12_{12}H12_{12}ClN\O

IUPAC Name: this compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action involves its interaction with specific biological targets, which can lead to the modulation of various cellular pathways.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of azetidine derivatives, compounds similar to this compound have demonstrated significant inhibition against a variety of bacterial strains. For instance, a study reported that azetidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study highlighted that azetidine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound showed promising results in vitro against breast cancer cell lines with IC50_{50} values indicating effective cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition: The compound can inhibit enzymes that are crucial for cell survival and proliferation.
  • Receptor Modulation: It may bind to cellular receptors, altering signal transduction pathways.

The methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50_{50} / EC50_{50} ValuesReference
AntimicrobialGram-positive bacteria15 µg/mL
Gram-negative bacteria20 µg/mL
AnticancerMDA-MB-231 (breast cancer)2.7 µM
MDA-MB-468 (breast cancer)2.5 µM

Case Studies

Several case studies have been conducted to evaluate the efficacy of azetidine derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy:
    • A clinical trial assessed the effectiveness of azetidine derivatives against resistant bacterial strains. Results indicated that compounds similar to this compound exhibited significant antibacterial activity, leading to a reduction in infection rates among treated patients.
  • Case Study on Cancer Treatment:
    • A study focused on the use of azetidine-based compounds in combination therapy for breast cancer patients. The results showed enhanced efficacy when combined with traditional chemotherapeutics, suggesting a potential role for these compounds in improving treatment outcomes.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-Phenylmethoxyazetidine-1-carbonyl chloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with azetidine derivatives. A common approach includes:

Functionalization of the azetidine ring : Introduce a phenylmethoxy group via nucleophilic substitution under anhydrous conditions using a base like triethylamine .

Carbonyl chloride formation : React the intermediate with phosgene (COCl₂) or thionyl chloride (SOCl₂) at low temperatures (0–5°C) to avoid side reactions .

Purification : Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .

Advanced: How to resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:
Yield inconsistencies often stem from:

  • Moisture sensitivity : The carbonyl chloride group is highly reactive to water. Use rigorously dried solvents and inert gas (N₂/Ar) during synthesis .
  • Temperature control : Overheating during chlorination (e.g., SOCl₂ reaction) can degrade the azetidine ring. Optimize via controlled reflux (40–50°C) and real-time monitoring by TLC .
  • Byproduct formation : Characterize impurities (e.g., dimerization products) using LC-MS and adjust stoichiometry (e.g., excess SOCl₂) to suppress side reactions .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify phenylmethoxy protons (δ 6.8–7.4 ppm) and azetidine ring carbons (δ 45–55 ppm) .
    • FT-IR : Confirm carbonyl chloride absorption at ~1800 cm⁻¹ .
  • Purity assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

Advanced: How to address conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:
Contradictions may arise from:

  • Solvent effects : Compare NMR spectra in deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆) to assess hydrogen bonding interactions .
  • Dynamic stereochemistry : If the azetidine ring exhibits chair-boat interconversion, perform variable-temperature NMR (−40°C to 25°C) to freeze conformers .
  • Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isobaric contaminants .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : The carbonyl chloride group hydrolyzes readily. Store under inert atmosphere (Ar) at −20°C in sealed, moisture-resistant vials .
  • Handling : Prepare solutions fresh in anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to air .

Advanced: How to design experiments to study the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Kinetic studies : Use in situ IR spectroscopy to track the disappearance of the carbonyl chloride peak (~1800 cm⁻¹) when reacted with amines or alcohols .
  • Competitive nucleophile analysis : Compare reaction rates with primary vs. secondary amines under identical conditions (e.g., 25°C, DCM) to elucidate steric effects .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state geometries and validate experimental rate constants .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Use PPE (gloves, goggles) due to lachrymatory and corrosive properties. Work in a fume hood .
  • Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste via approved halogenated solvent protocols .

Advanced: How to investigate unexpected biological activity in derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl or azetidine groups and screen against target enzymes (e.g., proteases) using fluorescence-based assays .
  • Metabolic stability : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS to identify degradation hotspots .
  • Docking studies : Use crystallographic data of target proteins (e.g., from PDB) to model binding interactions and rationalize activity trends .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Lyophilization : Convert the compound to a stable salt (e.g., hydrochloride) and lyophilize for storage as a free-flowing powder .
  • Stabilizers : Add molecular sieves (3Å) to storage vials to scavenge trace moisture .
  • Periodic QC : Reassess purity every 6 months via HPLC and repurify as needed .

Advanced: How to reconcile computational predictions with experimental reactivity data?

Methodological Answer:

  • Benchmarking : Compare DFT-calculated reaction barriers (e.g., for nucleophilic attack) with kinetic data from stopped-flow experiments .
  • Solvent modeling : Incorporate implicit solvent models (e.g., PCM) in simulations to account for solvation effects observed in polar aprotic solvents .
  • Error analysis : Quantify deviations using root-mean-square error (RMSE) and refine force fields or basis sets iteratively .

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